molecular formula C4H11ClN2O B3179009 2-Aminobutanamide hydrochloride CAS No. 89603-48-5

2-Aminobutanamide hydrochloride

Cat. No.: B3179009
CAS No.: 89603-48-5
M. Wt: 138.59 g/mol
InChI Key: HDBMIDJFXOYCGK-UHFFFAOYSA-N
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Description

2-Aminobutanamide hydrochloride is an organic compound with the molecular formula C4H11ClN2O. It is a white to off-white solid that is slightly soluble in water and DMSO. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of the anti-epileptic drug levetiracetam .

Mechanism of Action

Target of Action

2-Aminobutanamide hydrochloride is a key intermediate necessary for synthesizing the anti-epileptic chiral drug, namely levetiracetam . .

Mode of Action

It is known to be used in the synthesis of levetiracetam , which suggests it may interact with its targets in a way that contributes to the anti-epileptic effects of the final compound

Biochemical Pathways

As an intermediate in the synthesis of levetiracetam , it may be involved in the biochemical pathways related to the functioning of this drug. Levetiracetam is known to modulate synaptic neurotransmission, but the specific pathways influenced by this compound remain to be determined.

Result of Action

As an intermediate in the synthesis of levetiracetam , its primary role may be to contribute to the structure and function of the final compound, rather than exerting direct effects itself.

Chemical Reactions Analysis

2-Aminobutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.

Common reagents and conditions used in these reactions include thionyl chloride for esterification and hydrogen chloride for salifying . Major products formed from these reactions include 2-aminobutyric acid and its derivatives .

Scientific Research Applications

2-Aminobutanamide hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

2-Aminobutanamide hydrochloride is unique due to its specific use in the synthesis of levetiracetam. Similar compounds include:

These compounds share similar chemical structures but differ in their specific applications and synthesis routes.

Properties

IUPAC Name

2-aminobutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMIDJFXOYCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89603-48-5
Record name 2-aminobutanamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes for producing 2-Aminobutanamide hydrochloride?

A1: There are two primary synthetic approaches highlighted in the research:

  • Starting with L-Threonine: This method utilizes biotransformation to convert L-Threonine into L-2-aminobutyric acid. [] Subsequent esterification and ammonolysis reactions lead to the desired this compound. This approach benefits from the high optical selectivity of biotransformation, resulting in high isomer purity. []
  • Synthesizing from Propionaldehyde: This method involves reacting propionaldehyde with ammonia water, ammonium chloride, and sodium cyanide to produce 2-amino butyronitrile. [] Alkaline hydrolysis of the nitrile yields 2-aminobutanamide, which is then reacted with L-tartaric acid to obtain the final L-2-Aminobutanamide hydrochloride. This method is highlighted for its high yield, safety, and cost-effectiveness. []

Q2: How is this compound used in the synthesis of Levetiracetam?

A: Research outlines two main pathways using (S)-2-Aminobutanamide hydrochloride as the chiral starting material for Levetiracetam synthesis: []

  • Reaction with 4-chlorobutyryl Chloride: This approach involves reacting (S)-2-Aminobutanamide hydrochloride with 4-chlorobutyryl chloride in the presence of a base and a phase transfer catalyst (specifically PEG-400). [] This method offers advantages as it avoids the formation of diacetylation impurities, resulting in a shorter reaction time and simpler purification compared to the previous method. []

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